Phenyl chlorothioformate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl chlorothioformate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . This method involves the reaction of phenylthiol with phosgene under controlled conditions to produce the desired ester . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of carbonochloridothioic acid, S-phenyl ester may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Phenyl chlorothioformate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce phenol and carbonyl chloride .
Reduction: Reduction of the ester can yield thiophenol and carbon monoxide .
Substitution: The ester can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride .
Substitution: Various nucleophiles, including amines and alcohols , under appropriate conditions.
Major Products Formed:
Hydrolysis: Phenol and carbonyl chloride.
Reduction: Thiophenol and carbon monoxide.
Substitution: Substituted phenyl esters.
Scientific Research Applications
Chemistry: Phenyl chlorothioformate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and thioesters . It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters and thioesters . It may also serve as a model compound for investigating the behavior of similar esters in biological systems.
Industry: In industrial applications, carbonochloridothioic acid, S-phenyl ester is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals . Its reactivity and versatility make it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of carbonochloridothioic acid, S-phenyl ester involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate . This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction environment .
Comparison with Similar Compounds
- Phenyl chloroformate
- Phenyl thioformate
- Methyl chlorothioformate
Comparison: Phenyl chlorothioformate is unique due to the presence of both a chlorine atom and a phenylthio group, which impart distinct reactivity and chemical properties . Compared to phenyl chloroformate, it exhibits different reactivity patterns in nucleophilic substitution reactions . Similarly, its behavior in reduction and hydrolysis reactions differs from that of methyl chlorothioformate and phenyl thioformate .
Properties
IUPAC Name |
S-phenyl chloromethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFYGYBMKPNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065481 | |
Record name | Carbonochloridothioic acid, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-19-2 | |
Record name | S-Phenyl carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13464-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridothioic acid, S-phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridothioic acid, S-phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridothioic acid, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-phenyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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